![molecular formula C5H4BrFN2 B6233048 4-bromo-6-fluoropyridin-2-amine CAS No. 1390641-19-6](/img/no-structure.png)
4-bromo-6-fluoropyridin-2-amine
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Overview
Description
“4-bromo-6-fluoropyridin-2-amine” is a chemical compound that belongs to the class of pyridine amines . It has a molecular weight of 191 .
Synthesis Analysis
The synthesis of “this compound” involves reacting a 2-aminopyridine compound with 3-fluoropyridine and then adding bromine in the presence of a catalyst. Another method involves the interaction of 2,3,6-trichloropyridine with KF in sulfolane .Molecular Structure Analysis
The molecular formula of “this compound” is C5H4BrFN2 . The exact structure can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 274.1±35.0 °C and a predicted density of 1.813±0.06 g/cm3 . The compound is soluble in DMSO, DMF, and other polar solvents and has low solubility in water.Scientific Research Applications
Chemoselective Functionalization
4-bromo-6-fluoropyridin-2-amine is involved in chemoselective functionalization processes. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been explored, highlighting catalytic amination conditions and the selective substitution of various groups under specific conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Reactions with Potassium Amide
Research has demonstrated the reactions of various bromopyridines, including those similar to this compound, with potassium amide. These reactions yield amino compounds through complex mechanisms, involving different types of substitutions and ring transformations (Martens & Hertog, 2010).
Radiosynthesis Applications
The compound plays a role in radiosynthesis, as seen in the synthesis of 2-amino-5-[18F]fluoropyridines via radiofluorination and palladium-catalyzed amination. This process is crucial for creating specific radiolabeled compounds for various applications (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Herbicides
Another application is in the synthesis of novel fluoropicolinate herbicides. The cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the synthesis of 4-amino-5-fluoropicolinates, utilizes similar compounds. This method provides access to picolinic acids with various substituents, relevant in herbicide development (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Safety and Hazards
The safety data sheet for “4-bromo-6-fluoropyridin-2-amine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-6-fluoropyridin-2-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,6-dibromopyridine", "6-fluoro-2-nitroaniline", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 2,6-dibromopyridine to 2-bromo-6-hydroxypyridine using sodium dithionite in the presence of sodium hydroxide and ethanol.", "Step 2: Protection of the hydroxyl group in 2-bromo-6-hydroxypyridine with diethyl ether and hydrochloric acid to form 2-bromo-6-chloromethylpyridine.", "Step 3: Nitration of 6-fluoro-2-nitroaniline with nitric acid to form 6-fluoro-2,4-dinitroaniline.", "Step 4: Reduction of 6-fluoro-2,4-dinitroaniline to 6-fluoro-2-amino-4-nitroaniline using sodium dithionite in the presence of sodium hydroxide and ethanol.", "Step 5: Coupling of 2-bromo-6-chloromethylpyridine and 6-fluoro-2-amino-4-nitroaniline using palladium catalyst to form 4-bromo-6-fluoro-2-(6-nitro-2-pyridylamino)pyridine.", "Step 6: Reduction of 4-bromo-6-fluoro-2-(6-nitro-2-pyridylamino)pyridine to 4-bromo-6-fluoropyridin-2-amine using sodium dithionite in the presence of sodium hydroxide and ethanol." ] } | |
CAS RN |
1390641-19-6 |
Molecular Formula |
C5H4BrFN2 |
Molecular Weight |
191 |
Purity |
95 |
Origin of Product |
United States |
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